molecular formula C12H7Cl3O B133169 2,4',6-Trichlorodiphenyl ether CAS No. 157683-72-2

2,4',6-Trichlorodiphenyl ether

Cat. No. B133169
M. Wt: 273.5 g/mol
InChI Key: ZMRFCSWFCKICQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4',6-Trichlorodiphenyl ether (also known as Triclosan) is a synthetic chemical compound that has been widely used in consumer products such as soaps, toothpaste, and other personal care products. It was first introduced in the 1970s as an antimicrobial agent, and has since become one of the most commonly used chemicals in the world. However, concerns have been raised about its potential negative effects on human health and the environment, leading to increased scrutiny and regulation in recent years.

Mechanism Of Action

Triclosan works by disrupting the bacterial cell membrane, which ultimately leads to cell death. It also inhibits the activity of an enzyme called enoyl-acyl carrier protein reductase, which is involved in the synthesis of fatty acids in bacteria.

Biochemical And Physiological Effects

Triclosan has been shown to have a wide range of biochemical and physiological effects on both humans and animals. Studies have suggested that it may disrupt hormone function, interfere with the immune system, and contribute to the development of antibiotic resistance.

Advantages And Limitations For Lab Experiments

Triclosan has several advantages for use in lab experiments, including its wide availability, low cost, and broad-spectrum antimicrobial activity. However, its potential negative effects on human health and the environment must be carefully considered, and alternative compounds should be used when possible.

Future Directions

There are several areas of future research that could help to better understand the effects of Triclosan on human health and the environment. These include:
1. Investigating the potential for Triclosan to contribute to the development of antibiotic resistance.
2. Studying the long-term effects of Triclosan exposure on human health, particularly in vulnerable populations such as pregnant women and children.
3. Developing alternative antimicrobial agents that are less harmful to human health and the environment.
4. Assessing the potential for Triclosan to accumulate in the environment and impact ecosystems and wildlife.
5. Investigating the effectiveness of Triclosan in preventing the growth of bacteria and fungi in food and agricultural products.
In conclusion, Triclosan is a widely used synthetic chemical compound that has been extensively studied for its antimicrobial properties. However, concerns have been raised about its potential negative effects on human health and the environment, leading to increased scrutiny and regulation in recent years. Further research is needed to better understand the effects of Triclosan and to develop alternative compounds that are less harmful to human health and the environment.

Synthesis Methods

Triclosan is synthesized through a multi-step process that involves the reaction of 2,4,6-trichlorophenol with diphenyl carbonate in the presence of a catalyst. The resulting product is then purified and crystallized to obtain the final compound.

Scientific Research Applications

Triclosan has been extensively studied for its antimicrobial properties, and has been used in a variety of applications such as wound dressings, medical devices, and water treatment. It has also been investigated for its potential use in preventing the growth of bacteria and fungi in food and agricultural products.

properties

CAS RN

157683-72-2

Product Name

2,4',6-Trichlorodiphenyl ether

Molecular Formula

C12H7Cl3O

Molecular Weight

273.5 g/mol

IUPAC Name

1,3-dichloro-2-(4-chlorophenoxy)benzene

InChI

InChI=1S/C12H7Cl3O/c13-8-4-6-9(7-5-8)16-12-10(14)2-1-3-11(12)15/h1-7H

InChI Key

ZMRFCSWFCKICQE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)Cl)Cl

Other CAS RN

157683-72-2

solubility

1.23e-06 M

synonyms

2,6-Dichlorophenyl 4-chlorophenyl ether

vapor_pressure

2.21e-04 mmHg

Origin of Product

United States

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